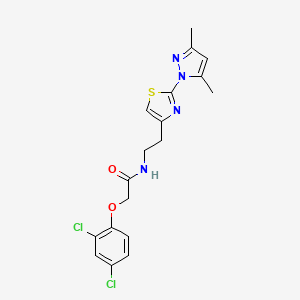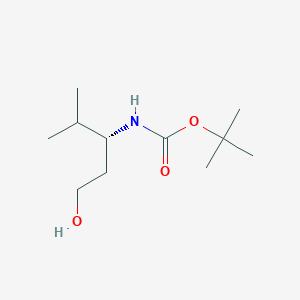
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is a chemical compound with the CAS Number: 931596-95-1 . Its IUPAC name is 3,5-dimethyl-N’-(2-pyridinylcarbonyl)benzohydrazide . It is usually in powder form .
Synthesis Analysis
The synthesis of compounds similar to N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide often involves Schiff base condensation reactions . For instance, a Schiff base can be synthesized from 2,6-diaminopyridine and salicylaldehyde or from pyridine-3-carbohydrazide and 2,5-dimethoxybenzaldehyde .Molecular Structure Analysis
The InChI code for N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is 1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) . This code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide has a molecular weight of 269.3 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Molecular Docking
- Novel pyridine and fused pyridine derivatives have been synthesized, exhibiting antimicrobial and antioxidant activity. These compounds were evaluated using in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies (Flefel et al., 2018).
Structural Diversity in Copper(I) Complexes
- The structural characterization of copper(I) imidazol-2-ylidene complexes has been explored, showcasing the diversity and potential applications of pyridine N-functionalized carbene ligands in creating copper complexes with varying structural properties (Tulloch et al., 2001).
Antidepressant and Nootropic Agents
- Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides have been investigated for their antidepressant and nootropic activities, indicating the potential of these compounds in central nervous system applications (Thomas et al., 2016).
Anti-tuberculosis Activity
- Imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against various tuberculosis strains, highlighting a new class of anti-TB agents with selective potency and encouraging pharmacokinetics (Moraski et al., 2011).
Synthesis and Biological Evaluation
- Synthesis and biological evaluation of compounds including E-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been conducted, focusing on their antidiabetic and antioxidant activities. Molecular docking studies further suggest potential mechanisms of action (Karrouchi et al., 2020).
Efficient Synthesis of Heterocyclic Compounds
- The synthesis of N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives, through a five-component cascade reaction, demonstrates a novel and efficient method for creating complex molecules with potential biological applications (Hosseini & Bayat, 2019).
Antimicrobial and Antioxidant Agents
- New pyridine, chromene, and thiazole derivatives have been synthesized and evaluated for their potent antioxidants and antimicrobial activities, showing the effectiveness of these compounds against various bacterial and fungal strains (El-Hagrassey et al., 2022).
Safety and Hazards
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHBUAJHPVSQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2705464.png)
![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)
![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)
![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)
![(4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2705472.png)


![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)
